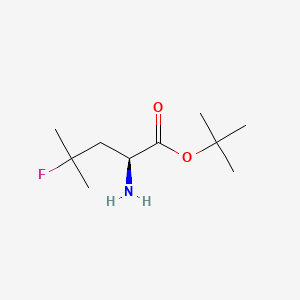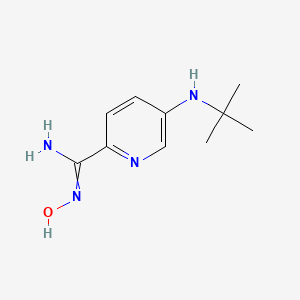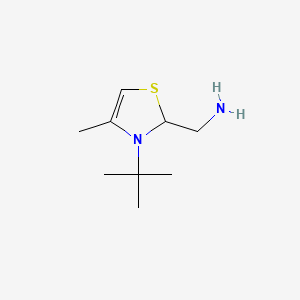![molecular formula C13H21NO B11821133 N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)
N-[1-(adamantan-1-yl)propylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'hydroxylamine de N-[1-(adamantan-1-yl)propylidène] est un composé chimique de formule moléculaire C13H21NO et d'une masse moléculaire de 207,32 g/mol . Il est également connu sous son nom IUPAC, 1-(1-nitrosopropyl)adamantane . Ce composé est caractérisé par la présence d'une portion adamantane, qui est un hydrocarbure tricyclique, et d'un groupe fonctionnel hydroxylamine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'hydroxylamine de N-[1-(adamantan-1-yl)propylidène] implique généralement la réaction de dérivés de l'adamantane avec des agents nitrosants. Une méthode courante est la réaction de la 1-adamantylamine avec le chlorure de nitrosyle en présence d'une base telle que l'hydroxyde de sodium . La réaction est effectuée dans des conditions de température contrôlées pour garantir la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de l'hydroxylamine de N-[1-(adamantan-1-yl)propylidène] suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour obtenir des rendements et une pureté élevés. Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'hydroxylamine de N-[1-(adamantan-1-yl)propylidène] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés nitroso.
Réduction : Les réactions de réduction peuvent convertir le groupe hydroxylamine en une amine.
Substitution : La portion adamantane peut subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les électrophiles comme les halogénoalcanes ou les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés nitroso.
Réduction : Amines.
Substitution : Dérivés d'adamantane substitués.
Applications de la recherche scientifique
L'hydroxylamine de N-[1-(adamantan-1-yl)propylidène] a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'hydroxylamine de N-[1-(adamantan-1-yl)propylidène] implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, ce qui entraîne l'inhibition ou la modulation de leur activité. Cette interaction peut affecter diverses voies biochimiques, ce qui entraîne les effets biologiques observés .
Applications De Recherche Scientifique
N-[1-(adamantan-1-yl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(adamantan-1-yl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
1-Adamantanamine : Une amine primaire avec des caractéristiques structurelles similaires.
1-Adamantanone : Un dérivé cétone de l'adamantane.
1-Adamantanol : Un dérivé alcool de l'adamantane.
Unicité
L'hydroxylamine de N-[1-(adamantan-1-yl)propylidène] est unique en raison de la présence à la fois de la portion adamantane et du groupe fonctionnel hydroxylamine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3 |
Clé InChI |
LLFZJPRDIIBXIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NO)C12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)





![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)





